molecular formula C18H22FN3O3 B2572269 N-cyclopropyl-N'-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}ethanediamide CAS No. 1234933-31-3

N-cyclopropyl-N'-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2572269
CAS No.: 1234933-31-3
M. Wt: 347.39
InChI Key: FONYNKLAZNIFSW-UHFFFAOYSA-N
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Description

N-cyclopropyl-N’-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}ethanediamide is a synthetic organic compound with the molecular formula C18H22FN3O3 This compound is characterized by the presence of a cyclopropyl group, a fluorobenzoyl group, and a piperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N’-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Intermediate: The piperidinyl moiety is synthesized by reacting 4-piperidone with appropriate reagents to introduce the 2-fluorobenzoyl group.

    Cyclopropylation: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazomethane or similar reagents.

    Coupling Reaction: The final step involves coupling the piperidinyl intermediate with ethanediamide under suitable conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N’-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles like amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

N-cyclopropyl-N’-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N’-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}benzamide
  • 4-fluoroisobutyrfentanyl
  • N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide

Uniqueness

N-cyclopropyl-N’-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl and fluorobenzoyl groups contribute to its stability and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N'-cyclopropyl-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3/c19-15-4-2-1-3-14(15)18(25)22-9-7-12(8-10-22)11-20-16(23)17(24)21-13-5-6-13/h1-4,12-13H,5-11H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONYNKLAZNIFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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